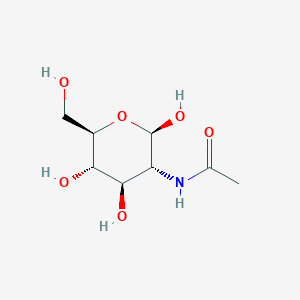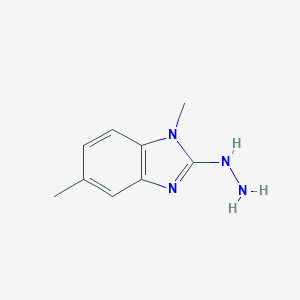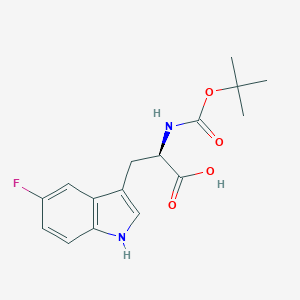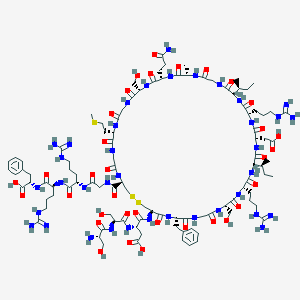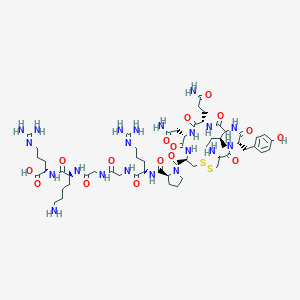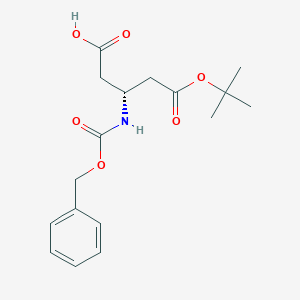![molecular formula C11H14O4 B039178 [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol CAS No. 118418-23-8](/img/structure/B39178.png)
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol” is a chemical compound. It is related to other compounds such as “4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol” and "1,3-Dioxolane, 4-methyl-2-phenyl-" .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was developed based on glucose as an eco-friendly reductant . Another method involves the reduction of nitro compounds using various reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, “4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol” has a molecular weight of 224.2530 . Another related compound, “1,3-Dioxolane, 4-methyl-2-phenyl-”, has a molecular weight of 164.2011 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the main methods for synthesizing azoxybenzenes involve the oxidation of aromatic amines, azo compounds, and the reduction of nitroso compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol” has a molecular weight of 224.2530 . Another related compound, “1,3-Dioxolane, 4-methyl-2-phenyl-”, has a molecular weight of 164.2011 .Safety and Hazards
Future Directions
The future directions for the study and application of “[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol” and similar compounds could involve their use in various fields such as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
properties
IUPAC Name |
1,3-dioxolan-2-yl-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBOYTUGFSEWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2OCCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
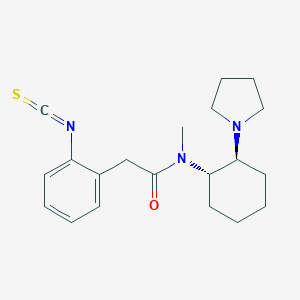
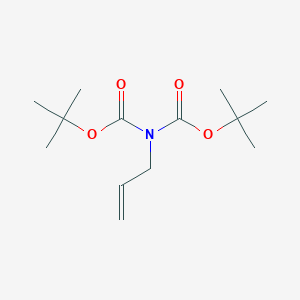
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
